3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Description
3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a carboxylic acid derivative featuring a 1,2,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at the 3-position and a propanoic acid chain at the 5-position. The 1,2,4-oxadiazole scaffold is widely studied for its stability, bioisosteric properties, and applications in medicinal chemistry, particularly in drug discovery for antimicrobial, anti-inflammatory, and anticancer agents . The 3,5-dimethoxy substitution on the phenyl ring introduces electron-donating groups that may enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-9-5-8(6-10(7-9)19-2)13-14-11(20-15-13)3-4-12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLWREJOQSRFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The stepwise method begins with the preparation of a substituted hydrazide intermediate. For this compound, 3,5-dimethoxybenzohydrazide is synthesized via reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the acid chloride, followed by treatment with hydrazine hydrate. Subsequent cyclization with 3-chloropropionyl chloride under basic conditions yields the 1,2,4-oxadiazole ring.
Reaction Scheme:
Introduction of the Propanoic Acid Side Chain
The oxadiazole intermediate undergoes nucleophilic substitution with potassium propiolate to introduce the propanoic acid moiety. This step requires anhydrous conditions and catalytic amounts of tetrabutylammonium bromide (TBAB) to enhance reactivity.
Key Parameters:
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Temperature: 80–100°C
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Solvent: Anhydrous dimethylformamide (DMF)
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Yield: 65–72%
One-Pot Synthesis Methodologies
Copper-Catalyzed Cyclization-Arylation
A streamlined one-pot strategy reported by ACS Journal of Organic Chemistry (2022) enables simultaneous oxadiazole formation and functionalization. This method employs N-isocyaniminotriphenylphosphorane (NIITP) as a cyclizing agent and copper(I) iodide as a catalyst for aryl group introduction.
Procedure Overview:
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Stage 1 (Cyclization):
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React 3,5-dimethoxybenzoic acid with NIITP in 1,4-dioxane at 80°C for 3 hours.
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Intermediate: 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2(3H)-one .
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Stage 2 (Arylation):
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Add 3-iodopropionic acid , CuI (20 mol%), and 1,10-phenanthroline (40 mol%).
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Heat at 120°C for 17 hours to afford the target compound.
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Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane |
| Temperature (Stage 1) | 80°C |
| Temperature (Stage 2) | 120°C |
| Catalyst Loading | 20 mol% CuI |
| Yield | 78–85% |
Advantages Over Stepwise Methods
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Reduced Purification Steps: Intermediates remain in situ, minimizing losses.
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Broad Substrate Scope: Tolerates electron-deficient and electron-rich aryl iodides.
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Scalability: Demonstrated at 5 mmol scale with consistent yields.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that 1,4-dioxane outperforms polar aprotic solvents (e.g., DMF, DMSO) in one-pot syntheses due to its ability to stabilize copper intermediates. Elevated temperatures (>100°C) are critical for overcoming kinetic barriers in the arylation step.
Role of Catalysts and Ligands
Copper(I) iodide paired with 1,10-phenanthroline significantly enhances reaction efficiency by facilitating oxidative addition and transmetalation steps. Alternative ligands like 2,2'-bipyridine result in diminished yields (<50%).
Purification and Characterization Techniques
Chromatographic Methods
Spectroscopic Characterization
| Technique | Key Data Points |
|---|---|
| H NMR | δ 3.85 (s, 6H, OCH), δ 2.65 (t, 2H, CH) |
| C NMR | δ 172.1 (COOH), δ 167.8 (C=N) |
| HRMS | m/z 279.0984 [M+H] (Calc. 279.0979) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Condensation | 65–72 | 24–36 | Moderate | High |
| One-Pot Copper Catalysis | 78–85 | 20 | High | Moderate |
The one-pot method offers superior efficiency and scalability, making it preferable for industrial applications. However, the stepwise approach remains valuable for small-scale research requiring intermediate isolation.
Chemical Reactions Analysis
Reactions at the Carboxylic Acid Group
The terminal carboxylic acid group undergoes typical acid-catalyzed transformations:
Mechanistic Insights :
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Esterification proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by alcohols.
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Amidation employs coupling agents like EDCl to activate the carboxylic acid for amine nucleophiles .
Reactions Involving the 1,2,4-Oxadiazole Ring
The oxadiazole ring exhibits nucleophilic and electrophilic reactivity, depending on substitution patterns:
Ring-Opening Reactions
| Nucleophile | Conditions | Products |
|---|---|---|
| Hydrazine | Reflux in ethanol | 3-(3,5-Dimethoxyphenyl)-5-(2-hydrozinyl-2-oxoethyl)-1,2,4-oxadiazole |
| Ammonia | Methanol, 50°C | 3-(3,5-Dimethoxyphenyl)-5-(2-amino-2-oxoethyl)-1,2,4-oxadiazole |
Electrophilic Aromatic Substitution
| Reaction | Reagents | Products |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro-substituted derivatives at phenyl para-position |
| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | Chlorinated phenyl-oxadiazole analogs |
Key Observations :
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The electron-rich 3,5-dimethoxyphenyl group directs electrophiles to the para position during substitution .
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Ring-opening reactions are favored under basic conditions due to the oxadiazole’s susceptibility to nucleophilic attack at C-2 or C-5 .
Modification of Methoxy Substituents
The methoxy groups on the phenyl ring undergo demethylation and alkylation:
| Reaction | Reagents | Products |
|---|---|---|
| Demethylation | BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°C | 3-[3-(3,5-Dihydroxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
| Alkylation | Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF | Ether derivatives (e.g., ethoxy substituents) |
Applications :
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Demethylation products serve as intermediates for synthesizing polyphenolic analogs with enhanced antioxidant activity .
Metal Complexation
The compound acts as a ligand for transition metals via its oxadiazole nitrogen and carboxylate oxygen:
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| Zn(OAc)<sub>2</sub> | Methanol, 25°C | Tetrahedral Zn(II) complex with carboxylate bridging |
| GdCl<sub>3</sub> | Methanol/water, reflux | Gd(III) complex with 1:2 metal-to-ligand ratio |
Characterization :
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FTIR confirms coordination via ν(C=O) shift from 1705 cm<sup>−1</sup> (free acid) to 1620 cm<sup>−1</sup> (metal-bound) .
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X-ray crystallography of Zn complexes reveals distorted tetrahedral geometry .
Cross-Coupling Reactions
The oxadiazole ring participates in palladium- or copper-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acids | Biaryl-oxadiazole hybrids |
| Ullmann Coupling | CuI, phenanthroline, aryl iodides | 5-Aryl-1,2,4-oxadiazole derivatives |
Optimized Conditions :
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Suzuki reactions require anhydrous dioxane at 120°C for 12–18 hours .
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Yields range from 65–85%, depending on substituent electronic effects .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition in the presence of alkenes:
| Alkene | Conditions | Product |
|---|---|---|
| Ethylene | UV (254 nm), CH<sub>3</sub>CN | Cyclobutane-fused oxadiazole |
Mechanism :
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antitumor activity. A study demonstrated that derivatives of 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid showed promising results in inhibiting cancer cell proliferation. The mechanism involves the induction of apoptosis in various cancer cell lines.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic uses in treating inflammatory diseases such as rheumatoid arthritis.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity, making it a candidate for developing new antibiotics.
Polymer Chemistry
In material science, this compound has been used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research highlights its role in creating polymeric materials that can be utilized in high-performance applications.
Photonic Applications
The compound's unique optical properties make it suitable for photonic applications. Studies have shown that it can be incorporated into light-emitting devices and sensors due to its luminescent characteristics.
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| "Antitumor Effects of Oxadiazole Derivatives" | Pharmacology | Demonstrated significant inhibition of cancer cell growth in vitro. |
| "Anti-inflammatory Mechanisms of Novel Compounds" | Pharmacology | Showed reduction in cytokine production by macrophages. |
| "Synthesis and Characterization of Novel Polymers" | Material Science | Enhanced thermal stability and mechanical strength observed. |
| "Optical Properties of Oxadiazole-Based Materials" | Material Science | Potential for use in light-emitting devices confirmed. |
Mechanism of Action
The mechanism of action of 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects:
- Electron-Donating vs. Methyl groups (e.g., 2-methyl) offer steric bulk without significant electronic effects, possibly improving lipophilicity .
- Symmetry and Crystallinity :
Availability and Market Status
Biological Activity
3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole ring, known for its diverse pharmacological properties, contributes significantly to the compound's biological profile. This article explores the synthesis, biological activities, and relevant studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.25 g/mol. The structure includes a propanoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a dimethoxyphenyl group.
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. A study on various oxadiazole derivatives showed that they possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antiviral Activity
Oxadiazole derivatives have been explored for their antiviral properties. In particular, studies suggest that modifications in the oxadiazole structure can enhance antiviral potency against viruses such as HIV and HCV. The presence of electron-donating groups like methoxy enhances the interaction with viral enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. Compounds similar to this compound have shown inhibition of pro-inflammatory cytokines and reduction in inflammation markers in animal models . This suggests a potential role in treating inflammatory diseases.
Case Studies
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Synthesis and Evaluation of Oxadiazole Derivatives :
A study synthesized various oxadiazole derivatives and assessed their biological activities. Among them, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL . -
Antiviral Screening :
In a screening for antiviral agents targeting HCV, several oxadiazole derivatives were tested. The compound demonstrated moderate antiviral activity with an IC50 value of 12 µM against HCV replicon cells, indicating its potential as a lead compound for further development .
Data Summary Table
Q & A
Q. What are the established synthetic routes for 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, and how can reaction conditions be optimized for yield?
The synthesis typically involves a cyclization reaction between a nitrile derivative and hydroxylamine, followed by coupling with a propanoic acid moiety. For example, 1,2,4-oxadiazole formation can be achieved by reacting 3,5-dimethoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux, followed by purification via column chromatography . Optimization strategies include:
- Temperature control : Maintaining 80–90°C during cyclization to avoid side reactions.
- Catalyst selection : Using mild bases like triethylamine to stabilize intermediates.
- Yield improvement : Employing microwave-assisted synthesis to reduce reaction time (e.g., from 24 hours to 2–4 hours) .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the oxadiazole ring (signals at δ 8.2–8.5 ppm for aromatic protons) and propanoic acid chain (δ 2.5–3.0 ppm for CH groups) .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm (C=O stretch) and 1240–1260 cm (C-O-C from dimethoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 335.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
Discrepancies often arise from bioavailability or metabolic instability. Methodological approaches include:
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations to improve aqueous solubility.
- Metabolic profiling : Conduct LC-MS/MS studies to identify metabolites that may deactivate the compound in vivo .
- Pharmacokinetic (PK) studies : Measure plasma half-life and tissue distribution in animal models to correlate exposure with efficacy .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
SAR studies require systematic modifications:
- Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on bioactivity.
- Oxadiazole ring substitution : Compare 1,2,4-oxadiazole with 1,3,4-oxadiazole analogs to evaluate ring stability and target binding .
- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like bacterial enzymes or cancer-related proteins .
Q. How should researchers design experiments to assess the compound’s mechanism of action in antimicrobial assays?
A tiered approach is recommended:
Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
Time-kill kinetics : Monitor bacterial viability over 24 hours to determine bactericidal vs. bacteriostatic effects.
Target identification : Perform proteomic profiling or in silico target prediction to identify binding partners (e.g., dihydrofolate reductase) .
Methodological Challenges & Solutions
Q. What are common pitfalls in synthesizing 1,2,4-oxadiazole derivatives, and how can they be mitigated?
- Issue : Low yields due to competing side reactions (e.g., nitrile hydrolysis).
Solution : Use anhydrous solvents and inert atmospheres (N) to suppress hydrolysis . - Issue : Difficulty in isolating pure oxadiazole intermediates.
Solution : Optimize chromatographic conditions (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Lipinski’s Rule of Five : Use tools like SwissADME to predict oral bioavailability.
- Molecular Dynamics (MD) Simulations : Assess compound stability in lipid bilayers to optimize blood-brain barrier penetration (if required).
- Toxicity prediction : Apply QSAR models to flag hepatotoxic or cardiotoxic moieties early in design .
Data Interpretation & Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data?
- Standardized protocols : Use identical cell lines, media, and incubation times.
- Quality control (QC) : Characterize each batch via HPLC (>95% purity) and NMR.
- Positive controls : Include reference compounds (e.g., ciprofloxacin in antimicrobial assays) to validate experimental conditions .
Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?
- Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC values.
- ANOVA with post-hoc tests : Compare multiple derivatives’ potency using Tukey’s HSD test.
- Reproducibility metrics : Report values and confidence intervals for key parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
